4-Hydroxy-3-methylbenzoic acid hydrate chemical properties
4-Hydroxy-3-methylbenzoic acid hydrate chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methylbenzoic Acid Hydrate
Introduction
4-Hydroxy-3-methylbenzoic acid, a substituted hydroxybenzoic acid, is a molecule of significant interest in the fields of pharmaceutical development, polymer chemistry, and organic synthesis.[1][2] Its utility as a versatile intermediate stems from its specific molecular architecture: an aromatic ring functionalized with a carboxylic acid, a hydroxyl group, and a methyl group.[2] These features dictate its reactivity, solubility, and potential for derivatization, making it a valuable building block for more complex molecules, including anti-inflammatory agents, analgesics, and azo dyes.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties of its hydrate form (C₈H₈O₃·H₂O), grounded in established analytical techniques and field-proven insights. We will explore the causality behind its physicochemical characteristics and provide self-validating experimental protocols for their determination.
Core Physicochemical Properties
The fundamental identity and physical state of a compound are the bedrock of its application. 4-Hydroxy-3-methylbenzoic acid hydrate is typically supplied as a solid, ranging in appearance from a white or orange-red to red powder.[1][3] The presence of a water molecule in the crystal lattice (hydrate) influences its molecular weight and can affect its stability and solubility profile.
| Property | Value | Source(s) |
| CAS Number | 499-76-3 | [1][4][5] |
| Molecular Formula | C₈H₈O₃·H₂O (Hydrate) | [1] |
| Molecular Weight | 170.16 g/mol (Hydrate) | [1] |
| 152.15 g/mol (Anhydrous) | [4][5][6] | |
| Appearance | White to red powder | [1] |
| Melting Point | 172-177 °C | [1][5][7] |
Solubility Profile: A Multifactorial Property
Solubility is a critical parameter in drug development, influencing bioavailability, and in chemical synthesis, affecting reaction kinetics and purification. The solubility of 4-Hydroxy-3-methylbenzoic acid is governed by the interplay of its polar functional groups (hydroxyl and carboxyl) and the largely nonpolar aromatic ring. Its hydrophilic nature contributes to improved solubility in aqueous solutions.[1] It is also reported to be soluble in methanol.[7]
The quantitative solubility in water is temperature-dependent, with one source reporting a solubility of 11.6 mg/mL at 100 °C.[6] Computational models predict an aqueous solubility of approximately 4.52 g/L at standard conditions.[8] The presence of the hydrate's water molecule can facilitate dissolution in aqueous media by pre-organizing water molecules for solvation.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] Its trustworthiness lies in ensuring the solution has reached a true saturation point.
Causality: This method is chosen for its ability to allow sufficient time for the dissolution equilibrium to be reached between the solid compound and the solvent, providing a true measure of thermodynamic solubility rather than a kinetically limited one.[9] Temperature control is critical as solubility is highly temperature-dependent.[9]
Methodology:
-
Preparation: Add an excess amount of 4-Hydroxy-3-methylbenzoic acid hydrate to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, inert container. The presence of undissolved solid is necessary to confirm that saturation has been achieved.[9]
-
Equilibration: Agitate the suspension at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved via centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.[10]
-
Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity and pKa Determination
The acidity of 4-Hydroxy-3-methylbenzoic acid is primarily due to the carboxylic acid group (-COOH), which is a weak acid. The pKa, the pH at which the acid is 50% ionized, is a crucial parameter for predicting its behavior in different pH environments, which is fundamental for drug formulation and understanding physiological absorption. A computationally predicted pKa for the most acidic proton (from the carboxylic acid) is 4.38.[8]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration provides a reliable method for experimentally determining the pKa of a weak acid.[11] The self-validating nature of this protocol comes from the full titration curve, where the equivalence point and half-equivalence point provide an internal check on the process.
Causality: This method works by monitoring the change in pH of a weak acid solution as a strong base of known concentration is added. At the half-equivalence point, the concentrations of the weak acid (HA) and its conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus, the pH at this specific point is equal to the pKa of the acid.[12]
Methodology:
-
Solution Preparation: Accurately weigh a sample of 4-Hydroxy-3-methylbenzoic acid hydrate and dissolve it in a known volume of deionized water. A magnetic stirrer should be used to ensure homogeneity.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0). Place the calibrated pH electrode in the acid solution. Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).
-
Titration: Record the initial pH of the acid solution. Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL), recording the pH after each addition. Stir the solution continuously.
-
Data Collection: Continue adding titrant past the equivalence point (the point of steepest pH change) until the pH begins to plateau at a high value (e.g., pH 11-12).
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point volume (Veq) from the inflection point of the curve (often found by taking the first or second derivative of the plot).
-
Identify the volume at the half-equivalence point (Veq/2).
-
The pH of the solution at the half-equivalence point is the experimental pKa of the acid.[11][12]
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure and purity of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and environment of hydrogen atoms. For 4-Hydroxy-3-methylbenzoic acid in H₂O, characteristic shifts are observed for the methyl protons, the aromatic protons, and the acidic protons (which may exchange with the solvent).[6]
-
¹³C NMR: Shows the different types of carbon atoms in the molecule. The spectrum would display distinct signals for the carboxyl carbon, the aromatic carbons (some bearing H, O, or C substituents), and the methyl carbon.[6]
-
| ¹H NMR Shifts (in H₂O) | ¹³C NMR Shifts (in H₂O) |
| ~2.23 ppm (s, 3H, -CH₃) | ~17.94 ppm (-CH₃) |
| ~6.91 ppm (d, 1H, Ar-H) | ~117.16 ppm (Ar-C) |
| ~7.64 ppm (d, 1H, Ar-H) | ~131.10 ppm (Ar-C) |
| ~7.69 ppm (s, 1H, Ar-H) | ~134.88 ppm (Ar-C) |
| (Data sourced from PubChem and may vary based on solvent and conditions)[6] |
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[13] The spectrum of 4-Hydroxy-3-methylbenzoic acid is expected to show characteristic absorption bands:
-
A broad O-H stretch (~2500-3300 cm⁻¹) from the hydrogen-bonded carboxylic acid group.
-
Another O-H stretch (~3200-3600 cm⁻¹) from the phenolic hydroxyl group.
-
A strong C=O stretch (~1680-1710 cm⁻¹) from the carboxylic acid.
-
C=C stretches (~1450-1600 cm⁻¹) from the aromatic ring.
-
Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)
For solid samples, preparing a potassium bromide (KBr) pellet is a common and reliable method for obtaining a high-quality transmission IR spectrum.[14]
Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range and has a refractive index similar to many organic compounds when ground, which minimizes light scattering.[15] The sample is ground to a fine powder to reduce scattering and pressed under high pressure to create a transparent or translucent disc, allowing the IR beam to pass through.[14]
Methodology:
-
Sample Preparation: Grind approximately 1 mg of 4-Hydroxy-3-methylbenzoic acid hydrate with about 100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle. The mixture should be a fine, homogenous powder.[14]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.[14]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric H₂O and CO₂.[16]
-
Sample Scan: Run the sample scan to obtain the IR spectrum of the compound. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[16]
Stability and Reactivity
Understanding a compound's stability is paramount for ensuring its quality and safety during storage and handling.
-
Storage: 4-Hydroxy-3-methylbenzoic acid hydrate is stable under recommended storage conditions.[17] It is advisable to store the compound in a cool, dry place, with some suppliers recommending temperatures between 0-8°C.[1]
-
Incompatibilities: The compound should be kept away from strong oxidizing agents, as these can react with the electron-rich aromatic ring and the hydroxyl group.[17]
-
Hazardous Decomposition: When exposed to fire, it can decompose to produce carbon oxides (CO, CO₂).[17]
Caption: Stability and Reactivity Pathways.
Conclusion
4-Hydroxy-3-methylbenzoic acid hydrate is a well-defined chemical entity whose utility is a direct consequence of its inherent properties. Its solubility, acidity, and spectroscopic profile are all predictable and measurable through standardized, reliable protocols. For the research scientist or drug development professional, a thorough understanding of these core chemical characteristics is not merely academic; it is the foundation for rational experimental design, from synthesizing novel pharmaceutical agents to formulating stable and effective final products.
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